molecular formula C6H9F2N3 B10910891 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine

3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine

Katalognummer: B10910891
Molekulargewicht: 161.15 g/mol
InChI-Schlüssel: WAXGDCSCZIOYJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Wirkmechanismus

The mechanism of action of 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity . The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and related heterocycles, such as:

Uniqueness

The uniqueness of 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazol-4-amine lies in its specific substitution pattern and the presence of both difluoromethyl and dimethyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H9F2N3

Molekulargewicht

161.15 g/mol

IUPAC-Name

3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C6H9F2N3/c1-3-4(9)5(6(7)8)10-11(3)2/h6H,9H2,1-2H3

InChI-Schlüssel

WAXGDCSCZIOYJX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.